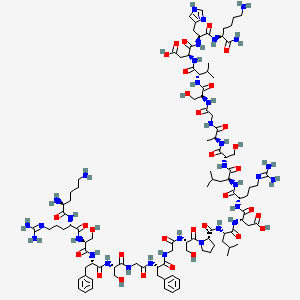

H-Lys-Arg-Ser-Phe-Ser-Gly-Phe-Gly-Ser-Pro-Leu-Asp-Arg-Leu-Ser-Ala-Gly-Ser-Val-Asp-His-Lys-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

OSTN (81-102) est un dérivé peptidique de l'ostéocrine humaine, une protéine connue pour son rôle dans la régulation de la croissance et du développement osseux. Ce peptide présente une activité agoniste au niveau du récepteur couplé aux protéines G, le récepteur de la chémérine 2 (GPR1) . L'ostéocrine est impliquée dans divers processus physiologiques, notamment l'élongation osseuse et la cardioprotection, en potentialisant le système du peptide natriurétique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : OSTN (81-102) est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle : La production industrielle d'OSTN (81-102) suit des principes similaires à ceux de la synthèse à l'échelle du laboratoire, mais à une plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, et la chromatographie liquide haute performance (HPLC) est utilisée pour la purification. Le produit final est caractérisé par spectrométrie de masse et par spectroscopie de résonance magnétique nucléaire (RMN) pour garantir sa pureté et son intégrité structurale .

Analyse Des Réactions Chimiques

Types de réactions : OSTN (81-102) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent facilité par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et oxygène.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogène gazeux.

Substitution : Nucléophiles tels que les amines, les thiols et les alcools ; électrophiles tels que les halogénoalcanes et les chlorures d'acyle.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation d'OSTN (81-102) peut entraîner la formation de ponts disulfures, tandis que la réduction peut entraîner la rupture de ces liaisons .

4. Applications de la recherche scientifique

OSTN (81-102) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse, la structure et la fonction des peptides.

Industrie : Utilisé dans le développement de médicaments à base de peptides et de biomatériaux.

5. Mécanisme d'action

OSTN (81-102) exerce ses effets en se liant au récepteur de la chémérine 2 (GPR1), un récepteur couplé aux protéines G. Cette liaison active les voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques. L'une des principales voies impliquées est le système du peptide natriurétique, où OSTN (81-102) potentialise les effets des peptides natriurétiques en inhibant leur dégradation par l'antagonisation du récepteur de clairance NPR-C. Cela se traduit par une augmentation des niveaux de monophosphate de guanosine cyclique (cGMP), qui médie les effets en aval .

Composés similaires :

OSTN (115-133) : Un autre dérivé peptidique de l'ostéocrine qui cible GPR68.

Unicité d'OSTN (81-102) : OSTN (81-102) est unique en raison de son activité agoniste spécifique au niveau du récepteur de la chémérine 2 (GPR1) et de son rôle dans la potentialisation du système du peptide natriurétique. Cela en fait un composé précieux pour l'étude des effets physiologiques de l'ostéocrine et le développement d'applications thérapeutiques potentielles .

Applications De Recherche Scientifique

OSTN (81-102) has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.

Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mécanisme D'action

OSTN (81-102) exerts its effects by binding to the chemerin receptor 2 (GPR1), a G protein-coupled receptor. This binding activates intracellular signaling pathways, leading to various physiological responses. One of the key pathways involved is the natriuretic peptide system, where OSTN (81-102) potentiates the effects of natriuretic peptides by inhibiting their degradation through antagonizing the clearance receptor NPR-C. This results in increased levels of cyclic guanosine monophosphate (cGMP), which mediates the downstream effects .

Comparaison Avec Des Composés Similaires

OSTN (115-133): Another peptide derivative of osteocrin that targets GPR68.

Musclin: A peptide with similar functions to osteocrin, involved in muscle and bone physiology.

Uniqueness of OSTN (81-102): OSTN (81-102) is unique due to its specific agonist activity at the chemerin receptor 2 (GPR1) and its role in potentiating the natriuretic peptide system. This makes it a valuable compound for studying the physiological effects of osteocrin and developing potential therapeutic applications .

Propriétés

Formule moléculaire |

C102H163N33O31 |

|---|---|

Poids moléculaire |

2347.6 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C102H163N33O31/c1-52(2)35-63(90(156)133-72(48-138)95(161)118-55(7)83(149)114-43-77(142)120-71(47-137)97(163)134-81(54(5)6)99(165)130-69(41-80(146)147)94(160)127-67(39-58-42-111-51-117-58)92(158)122-60(82(106)148)26-15-17-31-104)125-87(153)62(28-19-33-113-102(109)110)124-93(159)68(40-79(144)145)128-89(155)64(36-53(3)4)129-98(164)75-29-20-34-135(75)100(166)74(50-140)121-78(143)45-115-85(151)65(37-56-21-10-8-11-22-56)119-76(141)44-116-86(152)70(46-136)131-91(157)66(38-57-23-12-9-13-24-57)126-96(162)73(49-139)132-88(154)61(27-18-32-112-101(107)108)123-84(150)59(105)25-14-16-30-103/h8-13,21-24,42,51-55,59-75,81,136-140H,14-20,25-41,43-50,103-105H2,1-7H3,(H2,106,148)(H,111,117)(H,114,149)(H,115,151)(H,116,152)(H,118,161)(H,119,141)(H,120,142)(H,121,143)(H,122,158)(H,123,150)(H,124,159)(H,125,153)(H,126,162)(H,127,160)(H,128,155)(H,129,164)(H,130,165)(H,131,157)(H,132,154)(H,133,156)(H,134,163)(H,144,145)(H,146,147)(H4,107,108,112)(H4,109,110,113)/t55-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-/m0/s1 |

Clé InChI |

KWLGDIDCTYJFLH-URZJMNTHSA-N |

SMILES isomérique |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)

![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)

![[As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)

![(5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide](/img/structure/B10819301.png)